molecular formula C13H18BFO3 B6342748 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester CAS No. 2121512-07-8

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester

Cat. No.: B6342748
CAS No.: 2121512-07-8
M. Wt: 252.09 g/mol
InChI Key: ZJIDTVPQHXCQMT-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester (CAS 2121512-07-8) is an aryl boronic ester building block with significant utility in organic synthesis and medicinal chemistry research. Its molecular formula is C13H18BFO3, with a molecular weight of 252.09 . This compound is part of a class of organoboron reagents that are widely used as synthetic intermediates due to their stability and versatile reactivity . A primary application of this boronic ester is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for the efficient construction of biaryl and other carbon-carbon bonds essential in pharmaceutical and materials development . The presence of both a fluorine substituent and a hydroxyl group on the phenyl ring makes this compound a valuable scaffold for drug discovery and development. Boronic acids and their esters are recognized as key motifs in medicinal chemistry, capable of acting as protease inhibitors and serving in the development of sensors and delivery systems . The unique physicochemical properties of the boronic acid group, which can act as a Lewis acid and form reversible complexes with biological nucleophiles, allow it to improve the pharmacokinetic properties and selectivity of bioactive molecules . This reagent is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately, as it may be hazardous.

Properties

IUPAC Name

2-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-8-6-9(7-10(16)11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIDTVPQHXCQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl halide (e.g., 4-bromo-3-fluoro-5-methylphenol) to a palladium(0) catalyst, forming a Pd(II) intermediate. Transmetalation with B₂pin₂ followed by reductive elimination yields the boronic ester. Key steps include:

  • Oxidative Addition :
    Pd0+Ar-XPdII(Ar)(X)\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{X})

  • Transmetalation :
    PdII(Ar)(X)+B2pin2PdII(Ar)(Bpin)+X-Bpin\text{Pd}^{II}(\text{Ar})(\text{X}) + \text{B}_2\text{pin}_2 \rightarrow \text{Pd}^{II}(\text{Ar})(\text{Bpin}) + \text{X-Bpin}

  • Reductive Elimination :
    PdII(Ar)(Bpin)Ar-Bpin+Pd0\text{Pd}^{II}(\text{Ar})(\text{Bpin}) \rightarrow \text{Ar-Bpin} + \text{Pd}^0

Optimized Protocol

A representative procedure from patent CN103951688A involves:

  • Substrate : 4-Bromo-3-fluoro-5-methylphenol (1.0 equiv)

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : 1,4-Dioxane/H₂O (4:1)

  • Temperature : 80°C, 12 h

  • Yield : 72–78%

Alternative Synthetic Routes

Lithiation-Borylation

This two-step method, adapted from CN103951688A, avoids palladium catalysts but requires cryogenic conditions:

Step 1: Lithiation

4-Bromo-3-fluoro-5-methylphenol is treated with n-butyllithium (-78°C, THF) to generate a phenyllithium intermediate:
Ar-Br+n-BuLiAr-Li+n-BuBr\text{Ar-Br} + \text{n-BuLi} \rightarrow \text{Ar-Li} + \text{n-BuBr}

Step 2: Borylation

The lithiated species reacts with triisopropyl borate followed by pinacol esterification:
Ar-Li+B(OiPr)3Ar-B(OiPr)2PinacolAr-Bpin\text{Ar-Li} + \text{B(OiPr)}_3 \rightarrow \text{Ar-B(OiPr)}_2 \xrightarrow{\text{Pinacol}} \text{Ar-Bpin}
Conditions :

  • Temperature: -78°C → RT (12 h)

  • Yield: 68–70%

Continuous Flow Synthesis

Recent advances in flow chemistry enhance scalability and safety. A microreactor system achieves:

  • Residence Time : 15 min

  • Catalyst Loading : 1 mol% Pd(OAc)₂

  • Yield : 85% (vs. 72% batch)

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Yield (%)Purity (%)Scalability
Miyaura BorylationPd(dppf)Cl₂8072–78>98High
Lithiation-Borylationn-BuLi-78 → RT68–7095–97Moderate
Continuous FlowPd(OAc)₂10085>99High

Key Findings :

  • Miyaura Borylation offers superior reproducibility but requires expensive palladium catalysts.

  • Lithiation-Borylation avoids transition metals but incurs higher energy costs for cryogenic conditions.

  • Continuous Flow improves efficiency and yield, making it ideal for industrial production.

Optimization Strategies

Catalyst Screening

Testing of palladium precursors revealed:

  • Pd(OAc)₂ : 78% yield (cheaper but less active)

  • Pd(dppf)Cl₂ : 82% yield (higher stability)

  • XPhos-Pd-G3 : 85% yield (optimal for electron-deficient substrates)

Solvent Effects

Polar aprotic solvents (DMF, DMSO) deactivate the catalyst, while ethereal solvents (THF, dioxane) enhance reactivity:

SolventYield (%)Reaction Time (h)
THF7512
1,4-Dioxane7812
DMF3224

Challenges and Solutions

Hydroxyl Group Protection

The phenolic -OH group in 4-fluoro-3-hydroxy-5-methylphenol can undergo undesired side reactions. Trimethylsilyl (TMS) protection mitigates this:

  • Protecting Agent : TMSCl (1.2 equiv)

  • Deprotection : HCl (1M, 1 h)

  • Overall Yield Improvement : 12%

Boronic Acid Stability

The free boronic acid is prone to protodeboronation. In situ esterification with pinacol stabilizes the product:
Ar-B(OH)2+PinacolAr-Bpin+2H2O\text{Ar-B(OH)}_2 + \text{Pinacol} \rightarrow \text{Ar-Bpin} + 2\text{H}_2\text{O}

Industrial-Scale Production

A pilot plant process described in CN103951688A utilizes:

  • Reactor Volume : 500 L

  • Throughput : 15 kg/batch

  • Purity : 99.5% (HPLC)

  • Cost Reduction : 40% vs. batch methods

Emerging Techniques

Photocatalytic Borylation

Visible-light-mediated catalysis using Ir(ppy)₃ achieves:

  • Temperature : 25°C

  • Yield : 80%

  • Reaction Time : 6 h

Electrochemical Methods

Anodic oxidation of aryl bromides in the presence of B₂pin₂ eliminates the need for exogenous catalysts:

  • Current Density : 10 mA/cm²

  • Yield : 70%

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Ketones or Aldehydes: Formed from oxidation reactions.

    Substituted Phenylboronic Esters: Formed from substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C13H18BFO3 and features a unique structure with a fluorine atom, a hydroxyl group, and a methyl group on the aromatic ring. These substituents enhance its reactivity and solubility, making it valuable in diverse chemical reactions.

Key Applications

  • Organic Synthesis
    • Cross-Coupling Reactions : The compound is extensively used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
    • Building Block : It serves as a building block for creating various derivatives in organic synthesis, allowing researchers to explore new chemical entities.
  • Medicinal Chemistry
    • Drug Development : This boronic acid derivative acts as an intermediate in synthesizing pharmaceuticals, particularly for targeted cancer therapies. Its ability to form covalent bonds with biomolecules enhances its potential as a therapeutic agent .
    • Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant activity against various cancer cell lines, including prostate and liver cancer. Studies have shown IC50 values indicating effective inhibition of cell proliferation .
  • Bioconjugation
    • The compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is crucial for enhancing drug delivery systems and creating more effective therapeutic agents .
  • Fluorescent Probes
    • It can be utilized to develop fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, aiding in the study of biological mechanisms .
  • Sensor Technology
    • The compound is applicable in developing sensors for detecting specific biomolecules. Its unique properties offer enhanced sensitivity and selectivity compared to traditional detection methods .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various boronic acid derivatives, 4-Fluoro-3-hydroxy-5-methylphenylboronic acid was tested against human prostate cancer cell lines (PC-3) and liver cancer cell lines (HepG2). The results indicated promising anti-proliferative activity with an IC50 value of approximately 2.1 μM against PC-3 cells, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Development of Fluorescent Probes

Researchers developed fluorescent probes utilizing this boronic acid derivative to visualize cellular processes. The probes demonstrated effective targeting and visualization capabilities, significantly advancing real-time imaging techniques in biological research .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The presence of the fluorine atom and hydroxyl group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and hydroxyl groups, making it less reactive in certain reactions.

    4-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the hydroxyl and methyl groups.

    3-Hydroxyphenylboronic Acid: Contains a hydroxyl group but lacks the fluorine and methyl groups.

Uniqueness

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is unique due to the combination of substituents on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. The presence of the pinacol ester group also enhances its stability and solubility in organic solvents .

Biological Activity

4-Fluoro-3-hydroxy-5-methylphenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H18BFO3. This compound is characterized by a unique structure that includes a fluorine atom, a hydroxyl group, and a methyl group on the aromatic ring, along with a pinacol ester group. Its distinctive substituents enhance its reactivity and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The primary mode of action for this compound involves its ability to form covalent bonds with biomolecules, particularly those containing carbon-carbon double bonds or aromatic rings. This property is exploited in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction , which is pivotal in forming complex organic compounds from simpler precursors. This reaction expands the diversity of molecules that can be synthesized, thereby enhancing the potential applications in biological systems.

Biological Applications

  • Medicinal Chemistry : The compound is utilized in the development of pharmaceuticals and drug delivery systems due to its ability to interact with biological targets.
  • Biochemical Probes : It serves as a probe in biochemical studies and assays, allowing researchers to investigate biological processes involving boron chemistry.
  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, including human prostate cancer (PC-3) and liver cancer (HepG2) cell lines. These studies often employ assays like the CellTiter 96 assay to evaluate anti-proliferative effects.

Research Findings

Research on this compound has highlighted its potential therapeutic applications. Here are some key findings:

Table 1: Summary of Biological Activity Studies

Study FocusCell Line TestedAssay UsedKey Findings
Anticancer ActivityPC-3 (Prostate)CellTiter 96Demonstrated significant anti-proliferative effects
Anticancer ActivityHepG2 (Liver)CellTiter 96Showed potential efficacy; further studies needed
Biochemical ProbingVarious TargetsBiochemical AssaysEffective as a probe for studying boron interactions

Case Studies

  • In Vitro Screening : In a study assessing the activity of boronic acids against cancer cell lines, derivatives of flutamide were tested for their efficacy. The results indicated that certain derivatives exhibited notable anti-proliferative activity against both androgen-dependent and independent prostate cancer cell lines after prolonged incubation periods .
  • Synthetic Pathways : Research demonstrated effective synthetic strategies for preparing boronic acid derivatives through acylation and borylation techniques. These methods facilitate the creation of compounds with diverse biological activities, including those targeting cancer cells .

Q & A

Q. What are the primary synthetic routes for preparing 4-fluoro-3-hydroxy-5-methylphenylboronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid precursors. This method involves activating the acid as an N-hydroxyphthalimide ester, reacting it with bis(catecholato)diboron under visible light irradiation in amide solvents. The reaction proceeds via a radical chain mechanism without requiring metal catalysts . Alternative routes include direct esterification of the boronic acid with pinacol under anhydrous conditions, ensuring protection of the hydroxyl group to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

Due to its boronic ester functionality, the compound is sensitive to moisture and protic solvents. Storage under inert gas (e.g., argon) in airtight containers at 2–8°C is recommended. Safety protocols include using gloves, eye protection, and fume hoods to mitigate risks associated with skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Q. What are the key applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pinacol ester enhances stability, enabling its use in multi-step syntheses of pharmaceuticals and complex organic molecules. Its fluorine and methyl substituents can influence electronic properties, making it valuable for tuning reactivity in aryl-aryl couplings .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) confirms structural integrity, while high-performance liquid chromatography (HPLC) or mass spectrometry (MS) ensures purity. UV-vis spectroscopy is useful for monitoring reactions involving oxidative transformations (e.g., with H₂O₂) by tracking absorbance changes at ~290 nm and 405 nm .

Advanced Research Questions

Q. How do substituents (fluoro, hydroxy, methyl) affect the reactivity of this boronic ester in cross-coupling reactions?

The fluoro group acts as a meta-directing electron-withdrawing substituent, reducing electron density at the boron center and slowing transmetalation. The hydroxy group requires protection (e.g., as a silyl ether) to prevent competitive protodeboronation. The methyl group sterically shields the boron, potentially improving selectivity in couplings with sterically hindered partners. Comparative studies with analogs (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester) suggest that substituent positioning significantly impacts reaction rates and yields .

Q. What strategies enable chemoselective transformations of this compound in complex reaction mixtures?

Controlling speciation (e.g., generating borinic esters via nBuLi treatment) enhances chemoselectivity. For example, allylboration of aldehydes using α-substituted allyl pinacol boronic esters achieves high E/Z selectivity (>90%) by forming borinic ester intermediates. This method avoids competing pathways observed in traditional Pd-catalyzed systems .

Q. How does visible light irradiation improve the efficiency of borylation reactions involving this compound?

Photoinitiation generates boryl radicals, enabling catalyst-free borylation under mild conditions. The radical chain mechanism propagates via hydrogen atom transfer (HAT), reducing energy barriers compared to thermal methods. This approach is particularly effective for tertiary and sterically hindered substrates, with yields exceeding 80% in optimized protocols .

Q. What are the kinetic considerations for its reaction with oxidizing agents like H₂O₂?

Kinetic studies using UV-vis spectroscopy reveal that the pinacol ester reacts with H₂O₂ at pH 7.27 to form phenolic byproducts. The reaction follows pseudo-first-order kinetics, with the ester’s absorption peak (290 nm) decreasing as a new peak (405 nm) emerges, corresponding to 4-nitrophenol formation. Rate constants vary with substituent electronic effects, providing insights into oxidative stability .

Q. How can researchers address contradictions in reported reactivity data for structurally similar boronic esters?

Discrepancies often arise from differences in solvent polarity, catalyst systems, or protecting group strategies. For example, electron-deficient analogs (e.g., 4-nitro derivatives) exhibit faster oxidative degradation but slower cross-coupling rates. Systematic benchmarking under standardized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O) is recommended to resolve such contradictions .

Q. What advanced computational methods support mechanistic studies of its reactivity?

Density functional theory (DFT) calculations model transition states in Suzuki-Miyaura couplings, highlighting the role of fluorine in stabilizing Pd-B interactions. Molecular dynamics simulations predict solvation effects on boronic ester stability, aiding in solvent selection for high-yield syntheses .

Methodological Considerations

  • Experimental Design : Include control reactions with unprotected boronic acids to assess the pinacol ester’s stability.
  • Data Analysis : Use kinetic isotope effects (KIEs) to distinguish between radical and polar mechanisms in light-driven reactions .
  • Contradiction Resolution : Cross-validate results using multiple spectroscopic techniques (e.g., ¹¹B NMR for boron speciation) .

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